molecular formula C14H21ClN2O2S B13927076 3-(4-Chloromethyl-thiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester

3-(4-Chloromethyl-thiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13927076
M. Wt: 316.8 g/mol
InChI Key: QRMKZHAANHCQIE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-(chloromethyl)thiazol-2-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidinecarboxylates It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-(chloromethyl)thiazol-2-yl)piperidine-1-carboxylate typically involves the reaction of a piperidine derivative with a thiazole derivative. One common method involves the use of tert-butyl piperidine-1-carboxylate and 4-(chloromethyl)thiazole-2-amine as starting materials. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-(chloromethyl)thiazol-2-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are common methods.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include primary amines.

Scientific Research Applications

Tert-butyl 3-(4-(chloromethyl)thiazol-2-yl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-(chloromethyl)thiazol-2-yl)piperidine-1-carboxylate is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent binding. The thiazole ring and chloromethyl group are likely involved in these interactions, facilitating the formation of stable complexes that modulate the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(4-(chloromethyl)thiazol-2-yl)piperidine-1-carboxylate is unique due to the presence of both a thiazole ring and a piperidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C14H21ClN2O2S

Molecular Weight

316.8 g/mol

IUPAC Name

tert-butyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate

InChI

InChI=1S/C14H21ClN2O2S/c1-14(2,3)19-13(18)17-6-4-5-10(8-17)12-16-11(7-15)9-20-12/h9-10H,4-8H2,1-3H3

InChI Key

QRMKZHAANHCQIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=CS2)CCl

Origin of Product

United States

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